2,6-Octadiene

描述

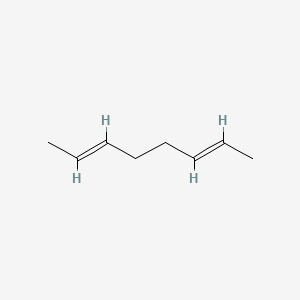

Structure

3D Structure

属性

CAS 编号 |

18152-31-3 |

|---|---|

分子式 |

C11H11NO3S |

同义词 |

trans-2,trans-6-octadiene |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Octadiene, a volatile organic compound with the chemical formula C8H14, is a linear diene with two double bonds at positions 2 and 6.[1][2] Its various isomers serve as versatile building blocks in organic synthesis, finding applications in the fragrance industry and as precursors for more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its isomeric forms. Detailed experimental protocols for property determination and characterization, along with key chemical reactions, are presented to support research and development activities.

Physical Properties of this compound Isomers

The physical properties of this compound are influenced by the geometry of its two double bonds, leading to four distinct geometric isomers: (2E,6E), (2E,6Z), (2Z,6E), and (2Z,6Z). A summary of their key physical properties is provided in the table below.

| Property | (2E,6E)-2,6-Octadiene | (2Z,6E)-2,6-Octadiene | (2Z,6Z)-2,6-Octadiene | General this compound |

| Molecular Formula | C8H14 | C8H14 | C8H14 | C8H14 |

| Molecular Weight ( g/mol ) | 110.20 | 110.20 | 110.20 | 110.20[1][2] |

| CAS Number | 18152-31-3[3] | 18152-32-4[4] | --- | 4974-27-0[1] |

| Boiling Point (°C) | 124[5] | --- | --- | 124.5 at 760 mmHg[1] |

| Melting Point (°C) | -76[5] | --- | --- | -76[1] |

| Density (g/mL) | 0.736[5] | --- | --- | 0.745[1] |

| Refractive Index | 1.436[5] | --- | --- | 1.443[1] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Thiele Tube Method)

The boiling point of liquid samples like this compound can be determined using a Thiele tube.

Procedure:

-

A small amount of the this compound isomer is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination (Capillary Method)

For determining the melting point, which is relevant for this compound at very low temperatures.

Procedure:

-

A small amount of the solidified this compound isomer is introduced into a capillary tube sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a suitable cooling bath (e.g., dry ice/acetone).

-

The temperature is slowly lowered, and the temperature at which the liquid solidifies is noted.

-

The bath is then allowed to warm slowly, and the temperature range over which the solid melts is recorded as the melting point range.

Density Determination (Pycnometer Method)

The density of the liquid this compound isomers can be accurately measured using a pycnometer.

Procedure:

-

A clean, dry pycnometer is weighed accurately (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with the this compound isomer and weighed (m3).

-

The density of the isomer (ρ_isomer) is calculated using the formula: ρ_isomer = [(m3 - m1) / (m2 - m1)] * ρ_water

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

-

A few drops of the this compound isomer are placed on the prism.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Chemical Properties and Reactivity

As a diene, this compound undergoes reactions typical of alkenes, with the presence of two double bonds allowing for a variety of transformations. The non-conjugated nature of the double bonds means they generally react independently.

Electrophilic Addition

This compound undergoes electrophilic addition reactions with reagents like hydrogen halides (HBr, HCl) and halogens (Br2, Cl2). The reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Reaction with Hydrogen Bromide (HBr):

Addition of HBr to one of the double bonds will lead to the formation of a bromo-octene. For example, the reaction with the double bond at the 2-position can yield two constitutional isomers.

Figure 1: Electrophilic addition of HBr to this compound.

Radical Halogenation

In the presence of radical initiators (e.g., peroxides) or UV light, this compound can undergo radical addition of HBr, which proceeds via an anti-Markovnikov mechanism. It can also undergo allylic halogenation with reagents like N-bromosuccinimide (NBS), where a hydrogen atom at a carbon adjacent to a double bond is substituted with a halogen.

References

synthesis of 2,6-octadiene from butadiene dimerization

An In-depth Technical Guide to the Synthesis of Linear Octadienes via Butadiene Dimerization

Introduction

1,3-Butadiene (BD) is a foundational C4 building block in the chemical industry, primarily produced as a byproduct from steam cracking in ethylene (B1197577) production. Its conjugated diene structure makes it highly versatile for a range of transformations, most notably in the production of synthetic elastomers. Beyond polymerization, the selective dimerization of butadiene offers a direct, atom-economical route to valuable C8 chemicals, including linear octadienes and their functionalized derivatives.

This guide focuses on the transition metal-catalyzed synthesis of linear octadienes, with a particular emphasis on the formation of the 2,6-octadiene backbone. The dimerization can proceed through several pathways, yielding a mixture of isomers, including linear products like 1,3,7-octatriene (B13812992) and cyclic products like 4-vinylcyclohexene (B86511) (a Diels-Alder product) and 1,5-cyclooctadiene. The key to selectively producing linear octadienes lies in the precise control of the catalytic system, typically based on palladium or nickel complexes.

Industrially, the most significant applications involve the dimerization of butadiene with the simultaneous addition of a nucleophile, a reaction known as telomerization. These processes yield functionalized octadienes that serve as precursors to compounds like 1-octanol (B28484) and 1-octene. This document provides a comprehensive overview of the catalytic systems, reaction mechanisms, and experimental considerations for synthesizing these important C8 structures.

Catalytic Mechanisms

The selective dimerization of butadiene to linear products is predominantly achieved using homogeneous catalysts featuring low-valent transition metals, primarily palladium and nickel. The general mechanism involves the coordination of two butadiene molecules to the metal center, followed by an oxidative coupling to form a key C8-metallacycle intermediate. The subsequent reaction steps determine the final product's structure.

Palladium-Catalyzed Dimerization and Telomerization

Palladium-based catalysts are highly efficient for the linear dimerization and telomerization of butadiene. The catalytic cycle typically begins with a Pd(0) species, which coordinates two molecules of butadiene.

-

Oxidative Coupling: The Pd(0) center undergoes oxidative coupling with the two butadiene molecules to form a C8-palladacycle, specifically a bis(π-allyl)palladium(II) complex.

-

Nucleophilic Attack (Telomerization): In the presence of a nucleophile (e.g., methanol, water, amines), the nucleophile attacks one of the allyl terminals. This is the key step in telomerization, leading to functionalized octadienes like 1-methoxy-2,7-octadiene (B8591526) or 2,7-octadien-1-ol.

-

β-Hydride Elimination (Dimerization): In the absence of a strong nucleophile, a β-hydride elimination from the C8 chain can occur, followed by reductive elimination, to yield 1,3,7-octatriene. This triene can subsequently be isomerized or selectively hydrogenated to obtain various octadienes.

The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is critical in controlling the catalyst's activity and selectivity.

An In-depth Technical Guide to the Stereoisomers of 2,6-Octadiene and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,6-octadiene, a simple diene with significant stereochemical diversity. The document delves into the principles of geometric isomerism as they apply to this molecule, leading to the existence of three distinct stereoisomers: (2E,6E)-2,6-octadiene, (2Z,6Z)-2,6-octadiene, and (2E,6Z)-2,6-octadiene. A detailed explanation of the Cahn-Ingold-Prelog (CIP) nomenclature rules for unambiguously assigning stereochemistry is provided. This guide also compiles available quantitative data on the physical and spectroscopic properties of these isomers into structured tables for comparative analysis. Furthermore, representative experimental protocols for the synthesis and separation of this compound stereoisomers are outlined, offering valuable methodological insights for researchers in organic synthesis and related fields.

Introduction to Stereoisomerism in this compound

This compound is an acyclic hydrocarbon with the molecular formula C₈H₁₄.[1] Its structure contains two carbon-carbon double bonds, located at the second and sixth positions of the octane (B31449) chain. The presence of these double bonds gives rise to stereoisomerism, specifically geometric isomerism, due to the restricted rotation around the C=C axis.

Geometric Isomerism (E/Z Isomerism)

Geometric isomerism, also known as cis-trans isomerism, occurs in alkenes where each carbon atom of the double bond is attached to two different groups. In the case of this compound, the carbons of the double bonds at C2-C3 and C6-C7 are each bonded to a hydrogen atom and an alkyl group, fulfilling the requirement for geometric isomerism.

The modern and unambiguous method for naming geometric isomers is the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

Chirality of this compound

Unsubstituted this compound is an achiral molecule. It does not possess any chiral centers (a carbon atom attached to four different groups), nor does it exhibit planar or axial chirality. Therefore, this compound does not have enantiomers. The stereoisomers of this compound are solely diastereomers in the form of geometric isomers.

Nomenclature of this compound Stereoisomers

The nomenclature of the stereoisomers of this compound is determined by assigning the configuration of each double bond as either E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Rules for Alkenes:

-

Assign Priorities: For each carbon atom of the double bond, the two attached groups are assigned a priority based on the atomic number of the atom directly bonded to the double bond. Higher atomic number corresponds to higher priority.

-

Determine Configuration:

-

If the two higher-priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together").

-

If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning "opposite").

-

Applying these rules to this compound, we can identify three possible stereoisomers:

-

(2E,6E)-2,6-octadiene: Both double bonds have the E configuration.

-

(2Z,6Z)-2,6-octadiene: Both double bonds have the Z configuration.

-

(2E,6Z)-2,6-octadiene: One double bond has the E configuration and the other has the Z configuration. Note that (2E,6Z)-2,6-octadiene and (2Z,6E)-2,6-octadiene are the same molecule due to the symmetry of the parent chain.

The relationship between these stereoisomers is illustrated in the following diagram:

References

Spectroscopic Profile of (E,E)-2,6-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E,E)-2,6-octadiene, a linear diene of interest in organic synthesis and materials science. This document outlines the key spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its characterization and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectroscopic data for (E,E)-2,6-octadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (E,E)-2,6-Octadiene

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H8 (CH₃) | ~1.6-1.7 | Doublet | ~6-7 |

| H2, H7 (CH) | ~5.3-5.5 | Multiplet | |

| H3, H6 (CH) | ~5.3-5.5 | Multiplet | |

| H4, H5 (CH₂) | ~2.0-2.1 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E,E)-2,6-Octadiene

| Carbon | Chemical Shift (δ, ppm) |

| C1, C8 | ~18 |

| C2, C7 | ~125 |

| C3, C6 | ~130 |

| C4, C5 | ~32 |

Infrared (IR) Spectroscopy

The infrared spectrum of 2,6-octadiene provides key information about its functional groups. The data presented is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[1][2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| 2965, 2925, 2855 | Strong | C-H stretch (sp³) |

| ~1670 | Medium | C=C stretch |

| ~965 | Strong | =C-H bend (trans) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides insights into its molecular weight and fragmentation pattern.[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 110 | 15 | [C₈H₁₄]⁺ (Molecular Ion) |

| 95 | 20 | [C₇H₁₁]⁺ |

| 81 | 35 | [C₆H₉]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of (E,E)-2,6-octadiene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (for liquid sample):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean.

-

Apply a small drop of neat (E,E)-2,6-octadiene directly onto the ATR crystal or between two salt plates to create a thin film.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty accessory is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of (E,E)-2,6-octadiene in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

GC Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like (E,E)-2,6-octadiene.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Natural Occurrence of 2,6-Octadiene Derivatives in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Octadiene derivatives represent a class of acyclic monoterpenoids, which are significant components of the essential oils of numerous plant species. These volatile organic compounds (VOCs) contribute to the characteristic aroma of many plants and play crucial roles in plant defense, pollination, and other ecological interactions. Structurally based on the C10 hydrocarbon skeleton of octane (B31449) with double bonds at the 2 and 6 positions, these derivatives can feature various functional groups, including hydroxyls, aldehydes, and esters. Their presence in the plant kingdom is widespread, and they are gaining increasing interest in the fields of pharmacology and drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives in plants, including quantitative data, detailed experimental protocols for their extraction and analysis, and an examination of their role in plant signaling pathways.

Natural Occurrence and Quantitative Data

This compound derivatives have been identified in a variety of plant families. The concentration and specific derivatives present can vary significantly depending on the plant species, the part of the plant, and environmental conditions. The following tables summarize the quantitative data on the occurrence of several this compound derivatives in different plants as reported in the scientific literature.

| Compound Name | Plant Species | Plant Part | Concentration / Relative Abundance |

| (-)-(5Z)-2,6-dimethylocta-5,7-diene-2,3-diol | Artemisia absinthium (Wormwood) | Aerial parts | Not specified, but identified as a characteristic compound of the cis-epoxyocimene + cis-chrysanthenol chemotype.[1] |

| (E)-2,6-Dimethylocta-3,7-diene-2,6-diol | Atractylodes macrocephala (Bai Zhu) | Rhizome | Identified as a component of the essential oil.[1] |

| (3E,5Z)-2,6-Dimethylocta-1,3,5,7-tetraene | Portenschlagiella ramosissima | Not specified | Identified as a volatile compound.[1] |

| (Z)-Alloocimene | Portenschlagiella ramosissima | Not specified | Identified as a volatile compound.[1] |

| cis-2,6-Dimethyl-2,6-octadiene | Bourdonol Essential Oil (Geranium Bourbon supplement) | Not specified | 0.540% of the total ion chromatogram area.[2] |

| 3,7-Dimethyl-2,6-octadien-1-ol (Geraniol/Nerol) | Cymbopogon martinii (Palmarosa) | Not specified | Reported as a known constituent.[3] |

| 3,7-dimethyl-2,6-octadienal (Geranial/Neral) | Artemisia selengensis | Not specified | Identified in the essential oil.[3] |

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives, like other monoterpenes, originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two primary pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the direct precursor to most monoterpenes. GPP can then be modified by various terpene synthases and other enzymes, such as cytochrome P450 monooxygenases, to produce the diverse array of this compound derivatives.

Caption: Biosynthetic pathway of this compound derivatives.

Experimental Protocols

The extraction and analysis of volatile this compound derivatives from plant material require specific methodologies to ensure the preservation and accurate quantification of these compounds. Steam distillation is a common method for extraction, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol outlines the general steps for extracting essential oils containing this compound derivatives from plant material.

Materials:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation: Weigh a known amount of the plant material. If using fresh material, it may be chopped or macerated to increase the surface area.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material in the biomass flask and add a sufficient amount of distilled water to the boiling flask.

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collection: The condensed liquid (distillate) is collected in the receiver. The essential oil, being generally less dense and immiscible with water, will form a separate layer.

-

Separation: Carefully separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Transfer the dried essential oil to a sealed glass vial and store in a cool, dark place.

Caption: Workflow for steam distillation of essential oils.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis

This protocol provides a general methodology for the qualitative and quantitative analysis of this compound derivatives in essential oils or directly from plant material.

Materials and Equipment:

-

Essential oil sample or finely ground plant material

-

Headspace vials with septa and caps

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler

-

Helium carrier gas

-

Appropriate GC column (e.g., HP-5MS)

-

Reference standards for this compound derivatives (for identification and quantification)

Procedure:

-

Sample Preparation: Place a precise amount of the essential oil or plant material into a headspace vial. For quantitative analysis, an internal standard may be added. Seal the vial.

-

Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80-120°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Injection: A sample of the headspace gas is automatically injected into the GC inlet.

-

Gas Chromatography: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. A typical temperature program might be:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 3-10°C/minute to a final temperature of 200-250°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound.

-

Data Analysis:

-

Identification: Identify the this compound derivatives by comparing their retention times and mass spectra with those of reference standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: Determine the concentration of each compound by comparing its peak area to that of a known concentration of a reference standard or an internal standard.

-

Caption: Workflow for HS-GC-MS analysis of volatile compounds.

Role in Plant Signaling Pathways

This compound derivatives, as a class of monoterpenes, can act as signaling molecules in plant defense. When a plant is attacked by herbivores or pathogens, it can release a specific blend of VOCs, including these acyclic monoterpenes. These airborne signals can induce defense responses in undamaged parts of the same plant or in neighboring plants, a phenomenon known as "plant-plant communication." The perception of these VOCs often triggers downstream signaling cascades involving key phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), leading to the activation of defense genes and the production of protective secondary metabolites.

References

- 1. 2,6-Dimethylocta-2,5-diene|C10H18|Research Chemical [benchchem.com]

- 2. Characterization of chemotype-dependent terpenoids profile in cannabis by headspace gas-chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,7-Dimethyl-2,6-octadienol | C10H18O | CID 4458 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular structure of trans,trans-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, molecular structure, physicochemical properties, and synthesis of trans,trans-2,6-octadiene. Due to the potential for ambiguity with its dimethyl-substituted analogue, this guide addresses both the parent C8 compound and the C10 derivative to ensure clarity and completeness for research and development applications.

Overview and Identification

trans,trans-2,6-Octadiene is an unsaturated hydrocarbon featuring an eight-carbon chain with two double bonds in the trans (or E) configuration at positions 2 and 6. Its structure and properties, along with those of its commonly encountered derivative, trans,trans-2,6-dimethyl-2,6-octadiene, are detailed below.

trans,trans-2,6-Octadiene (Parent Compound)

This compound is the direct subject of the topic. It is an isomer of octadiene.

-

IUPAC Name: (2E,6E)-octa-2,6-diene

-

Molecular Formula: C₈H₁₄

-

CAS Number: 18152-31-3

Molecular Structure:

trans,trans-2,6-Dimethyl-2,6-octadiene

This C10 monoterpenoid is a closely related structure and is often a subject of study in flavor, fragrance, and synthesis chemistry. There is some inconsistency in the literature regarding its CAS number and reported physical properties.

-

IUPAC Name: (2E,6E)-2,6-dimethylocta-2,6-diene

-

Molecular Formula: C₁₀H₁₈

-

Commonly Associated CAS Numbers: 2792-39-4, 2609-23-6[1]

Molecular Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for both compounds. Data for the dimethyl derivative should be used with caution due to noted discrepancies across different sources.

Table 1: Physicochemical Properties of trans,trans-2,6-Octadiene

| Property | Value | Reference(s) |

| CAS Number | 18152-31-3 | |

| Molecular Weight | 110.20 g/mol | |

| Boiling Point | 124.5 °C (at 760 mmHg) | [2] |

| Melting Point | -76 °C | [3] |

| Density | 0.736 - 0.745 g/cm³ | [2][3] |

| Refractive Index | 1.436 - 1.443 | [2][3] |

Table 2: Physicochemical Properties of trans,trans-2,6-Dimethyl-2,6-octadiene

| Property | Value | Reference(s) |

| CAS Number | 2792-39-4 (most consistent) | [4][5] |

| Molecular Weight | 138.25 g/mol | [4][5] |

| Boiling Point | 164 - 167.1 °C (at 760 mmHg) | [4][5] |

| Density | 0.766 - 0.81 g/cm³ | [4][5] |

| Refractive Index | 1.446 - 1.459 | [4][5] |

| Flash Point | 43.9 °C | [4] |

Note: Some sources report "not available" for the boiling point and density of CAS 2792-39-4, while others provide the values listed.[6] Researchers should verify these properties experimentally.

Synthesis and Experimental Protocols

The stereoselective synthesis of trans,trans-dienes is a common objective in organic chemistry. The Wittig reaction and the Julia-Kocienski olefination are two powerful methods for achieving this transformation with high control over the double bond geometry.

Representative Synthesis: The Wittig Reaction

The Wittig reaction is a reliable method for forming a C=C bond by reacting a phosphorus ylide with an aldehyde or ketone. The use of stabilized ylides generally favors the formation of the (E)-alkene (trans).

Below is a logical workflow for the synthesis of a trans,trans-diene, such as the parent compound trans,trans-2,6-octadiene, using a Wittig-type approach.

Experimental Protocol: Wittig Reaction for (E)-Alkene Synthesis

This protocol is a representative example of a Wittig reaction designed to yield a trans-alkene and can be adapted for the synthesis of trans,trans-2,6-octadiene by selecting appropriate starting materials (e.g., crotonaldehyde (B89634) and the ylide derived from 1-bromobut-2-ene).

Materials:

-

Phosphonium salt (1.0 eq)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Strong base (e.g., n-BuLi, NaH, KHMDS) (1.1 eq)

-

Aldehyde (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Ylide Generation:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (e.g., n-BuLi solution in hexanes) dropwise to the suspension.

-

Allow the mixture to stir at this temperature for 30-60 minutes, during which the ylide will form, often indicated by a color change.

-

-

Reaction with Carbonyl:

-

Slowly add a solution of the aldehyde (e.g., crotonaldehyde) in anhydrous THF to the ylide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.[7]

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[7]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate (B1210297) mixture), to isolate the pure trans,trans-2,6-octadiene.[8]

-

This guide provides a foundational understanding of trans,trans-2,6-octadiene and its dimethyl derivative, offering key data and a practical approach to its synthesis for professionals in the chemical sciences.

References

- 1. CAS 2609-23-6: 2,6-Octadiene,2,6-dimethyl-, (6E)- [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. (E,E)-2,6-octadiene [stenutz.eu]

- 4. Cas 2792-39-4,2,6-dimethylocta-2,6-diene | lookchem [lookchem.com]

- 5. Buy this compound, 2,6-dimethyl- (EVT-482220) | 2792-39-4 [evitachem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Dichotomy of Diene Reactivity: A Technical Guide for Scientists and Drug Development Professionals

An in-depth exploration of the chemical behavior of conjugated versus non-conjugated dienes, offering insights into their stability, reaction mechanisms, and applications in modern drug discovery and development.

Executive Summary

Dienes, hydrocarbons containing two carbon-carbon double bonds, are fundamental building blocks in organic synthesis. Their reactivity is profoundly influenced by the relative positions of these double bonds. This technical guide elucidates the critical differences in chemical reactivity between conjugated dienes, where the double bonds are separated by a single bond, and non-conjugated (or isolated) dienes, where they are separated by two or more single bonds. Understanding these differences is paramount for researchers, scientists, and drug development professionals, as the unique electronic properties of conjugated dienes offer powerful synthetic tools for the construction of complex molecular architectures, including many active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the underlying principles, quantitative data on reactivity, detailed experimental protocols for key reactions, and a discussion of the strategic application of diene chemistry in pharmaceutical development.

The Foundation of Stability: Conjugation and its Energetic Consequences

The enhanced stability of conjugated dienes compared to their non-conjugated counterparts is a cornerstone of their distinct reactivity. This stability arises from the delocalization of π-electrons across the system of overlapping p-orbitals.[1][2] This delocalization is not possible in non-conjugated dienes where the double bonds are isolated from each other by sp³-hybridized carbon atoms.

A quantitative measure of this stability can be obtained from the heat of hydrogenation (ΔH°hydrog), which is the enthalpy change upon the catalytic addition of hydrogen across the double bonds to form the corresponding alkane. A lower heat of hydrogenation per double bond indicates a more stable starting molecule.

| Compound | Structure | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation per C=C (kcal/mol) | Conjugation Energy (kcal/mol) |

| 1-Butene | CH₂=CHCH₂CH₃ | -30.3 | -30.3 | N/A |

| cis-2-Butene | cis-CH₃CH=CHCH₃ | -28.6 | -28.6 | N/A |

| trans-2-Butene | trans-CH₃CH=CHCH₃ | -27.6 | -27.6 | N/A |

| 1,3-Butadiene (B125203) (Conjugated) | CH₂=CH-CH=CH₂ | -57.1 | -28.55 | ~3.5 |

| 1,4-Pentadiene (B1346968) (Non-conjugated) | CH₂=CHCH₂CH=CH₂ | -60.8 | -30.4 | 0 |

| 1,5-Hexadiene (Non-conjugated) | CH₂=CH(CH₂)₂CH=CH₂ | -60.5 | -30.25 | 0 |

Table 1: Comparative Heats of Hydrogenation for Alkenes and Dienes. The data illustrates that the heat of hydrogenation for the conjugated diene, 1,3-butadiene, is lower than twice the value for a single butene, indicating additional stability. This difference, known as the conjugation energy, is approximately 3.5 kcal/mol. In contrast, the heat of hydrogenation for non-conjugated dienes is roughly the sum of the values for two isolated double bonds.

Comparative Reactivity in Key Chemical Transformations

The electronic differences between conjugated and non-conjugated dienes manifest in their distinct behavior in several key chemical reactions, including electrophilic addition and cycloaddition reactions.

Electrophilic Addition: 1,2- vs. 1,4-Addition and the Role of Reaction Conditions

Non-conjugated dienes react with electrophiles in the same manner as simple alkenes, with each double bond reacting independently. In contrast, the electrophilic addition to a conjugated diene, such as the reaction of 1,3-butadiene with hydrogen bromide (HBr), leads to the formation of two distinct products: a 1,2-addition product and a 1,4-addition product.[3] This is a direct consequence of the resonance-stabilized allylic carbocation intermediate formed upon initial protonation.

The distribution of these products is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[4]

-

Kinetic Control (Low Temperatures): At lower temperatures (e.g., -80 °C), the reaction is irreversible, and the major product is the one that is formed faster. The 1,2-addition product is typically the kinetic product because the activation energy for its formation is lower.

-

Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 40 °C), the reaction becomes reversible, and the product distribution reflects the relative stabilities of the products. The 1,4-addition product, which often has a more substituted and therefore more stable double bond, is the thermodynamic product.

| Reaction Conditions | 1,2-Addition Product (%) | 1,4-Addition Product (%) |

| HBr, -80 °C | 80 | 20 |

| HBr, 40 °C | 15 | 85 |

Table 2: Product Distribution in the Addition of HBr to 1,3-Butadiene under Kinetic and Thermodynamic Control.

Caption: Electrophilic addition to 1,3-butadiene proceeds via a resonance-stabilized allylic carbocation.

The Diels-Alder Reaction: A Signature of Conjugated Dienes

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is characteristic of conjugated dienes.[5] It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. This reaction is a cornerstone of organic synthesis due to its high degree of stereospecificity and its ability to form multiple carbon-carbon bonds in a single step. Non-conjugated dienes do not undergo the Diels-Alder reaction. The reaction proceeds through a concerted, pericyclic mechanism.

Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental Protocols

The following protocols provide methodologies for key experiments that differentiate the reactivity of conjugated and non-conjugated dienes.

Protocol for Comparative Catalytic Hydrogenation

Objective: To qualitatively compare the rate of hydrogenation of a conjugated diene (1,3-pentadiene) and a non-conjugated diene (1,4-pentadiene).

Materials:

-

1,4-Pentadiene

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Balloons

-

Reaction flasks with stir bars

-

Septa

-

Needles and tubing for gas handling

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Stain for visualization (e.g., potassium permanganate)

Procedure:

-

Set up two identical reaction flasks, each containing a stir bar.

-

In one flask, dissolve a specific amount of 1,3-pentadiene in ethanol. In the other flask, dissolve an equimolar amount of 1,4-pentadiene in the same volume of ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to each flask.

-

Seal both flasks with septa.

-

Purge each flask with nitrogen or argon to remove air.

-

Introduce hydrogen gas into each flask via a balloon attached to a needle. Ensure a positive pressure of hydrogen is maintained.

-

Stir both reactions vigorously at room temperature.

-

Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by withdrawing a small aliquot via a syringe and analyzing it by TLC.

-

Compare the rate of disappearance of the starting diene in each reaction. The reaction with the conjugated diene is expected to proceed at a different rate than the reaction with the non-conjugated diene.

Expected Outcome: The relative rates of hydrogenation can be inferred from the TLC analysis. While conjugated dienes are thermodynamically more stable, the specifics of the catalyst and reaction conditions can influence the observed reaction rates.

Protocol for Electrophilic Addition of HBr to 1,3-Butadiene

Objective: To demonstrate the temperature-dependent product distribution in the electrophilic addition of HBr to a conjugated diene.

Materials:

-

1,3-Butadiene (or a suitable precursor like 3-sulfolene)

-

Hydrobromic acid (HBr) in acetic acid

-

Dry ice/acetone bath (-78 °C)

-

Water bath (40 °C)

-

Reaction tubes

-

Solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Apparatus for removal of solvent (e.g., rotary evaporator)

-

Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectrometer for product analysis

Procedure:

Kinetic Control (-78 °C):

-

Cool a solution of 1,3-butadiene in a suitable solvent (e.g., a non-polar solvent) to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of a pre-cooled solution of HBr in acetic acid to the diene solution with stirring.

-

Maintain the reaction at -78 °C for a specified period.

-

Quench the reaction by adding cold water.

-

Extract the organic products with diethyl ether, dry the organic layer, and carefully remove the solvent.

-

Analyze the product mixture by GC-MS or NMR to determine the ratio of 1,2- to 1,4-addition products.

Thermodynamic Control (40 °C):

-

In a separate reaction vessel, combine 1,3-butadiene and one equivalent of HBr in acetic acid.

-

Heat the reaction mixture to 40 °C in a water bath and maintain for a sufficient time to allow equilibrium to be established.

-

Work up the reaction as described for the kinetically controlled experiment.

-

Analyze the product mixture by GC-MS or NMR to determine the ratio of 1,2- to 1,4-addition products.

Expected Outcome: The analysis will show a predominance of the 1,2-addition product under kinetic control and the 1,4-addition product under thermodynamic control.

Protocol for the Diels-Alder Reaction of Cyclopentadiene (B3395910) with Maleic Anhydride (B1165640)

Objective: To synthesize a cyclohexene derivative via a [4+2] cycloaddition, a reaction characteristic of conjugated dienes.

Materials:

-

Maleic anhydride

-

Ethyl acetate (B1210297)

-

Hexanes

-

Distillation apparatus

-

Reaction flask

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature. It must be "cracked" back to the monomer by heating. Gently heat dicyclopentadiene to its boiling point (~170 °C) and distill the resulting cyclopentadiene monomer (b.p. ~41 °C). Collect the freshly distilled cyclopentadiene and keep it cold.

-

Diels-Alder Reaction: In a reaction flask, dissolve maleic anhydride in ethyl acetate with gentle warming.

-

Add hexanes to the solution and then cool the flask in an ice bath.

-

Slowly add the cold, freshly prepared cyclopentadiene to the maleic anhydride solution with swirling.

-

An exothermic reaction should occur, and a white precipitate of the Diels-Alder adduct will form.

-

Allow the reaction to proceed for a period, then collect the solid product by vacuum filtration.

-

Wash the product with cold hexanes and allow it to air dry.

-

Characterize the product by melting point and spectroscopy.

Expected Outcome: The successful formation of the cis-norbornene-5,6-endo-dicarboxylic anhydride adduct.

Relevance and Application in Drug Development

The unique reactivity of conjugated dienes makes them invaluable in the synthesis of complex molecules, including numerous pharmaceuticals. The ability to form cyclic structures with high stereocontrol through the Diels-Alder reaction is particularly significant.

The Diels-Alder Reaction in the Synthesis of Complex Scaffolds

The Diels-Alder reaction has been employed in the total synthesis of a wide range of natural products and drugs.[5] A notable example is its application in the synthesis of the steroid nucleus.[6][7][8] By carefully choosing the diene and dienophile, chemists can construct the fused ring systems characteristic of steroids with precise control over the stereochemistry.

Caption: Diels-Alder reaction as a key step in constructing the steroid core.

The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, also frequently utilizes the Diels-Alder reaction to establish the correct stereochemistry of the cyclopentane (B165970) ring.[5]

Conjugated Dienes as Pharmacophores

Beyond their role as synthetic intermediates, conjugated diene motifs can be found within the structures of biologically active molecules and contribute to their pharmacological properties. The planarity and electron distribution of the conjugated system can influence how a molecule interacts with its biological target. Additionally, the reactivity of the diene system can be relevant to the drug's mechanism of action or its metabolism. For instance, some natural products with conjugated diene systems exhibit cytotoxic activity against cancer cell lines.[9]

Conclusion

The distinction between conjugated and non-conjugated dienes is fundamental to understanding their chemical reactivity. The enhanced stability and unique electronic structure of conjugated dienes give rise to characteristic reactions such as 1,4-electrophilic addition and the Diels-Alder cycloaddition, which are not observed for their non-conjugated counterparts. For professionals in drug development and the chemical sciences, a thorough grasp of these principles is essential for the rational design of synthetic routes to complex molecular targets and for the discovery of new chemical entities with therapeutic potential. The strategic application of diene reactivity continues to be a powerful tool in advancing the frontiers of medicine and materials science.

References

- 1. Synthesis of Conjugated Dienes in Natural Compounds [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP0155551A1 - Method for the partial hydrogenation of conjugated dienes - Google Patents [patents.google.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Diels-Alder route to steroids and associated structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Unsaturated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for working with unsaturated hydrocarbons, a class of compounds characterized by the presence of double or triple carbon-carbon bonds. Given their reactivity, flammability, and potential health hazards, a thorough understanding of safe laboratory practices is paramount for all personnel. This document outlines key safety considerations, provides detailed experimental protocols for handling these materials, and summarizes essential quantitative safety data.

General Hazards of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, which include alkenes and alkynes, are generally more reactive than their saturated counterparts, the alkanes. This increased reactivity is due to the presence of pi bonds, which are weaker and more susceptible to chemical attack.[1][2] The primary hazards associated with this class of compounds are:

-

Flammability: Lower molecular weight unsaturated hydrocarbons are highly flammable and can form explosive mixtures with air.[3][4] It is crucial to handle these substances in well-ventilated areas and away from any potential ignition sources such as open flames, sparks, or hot surfaces.[4]

-

Toxicity: Inhalation of high concentrations of unsaturated hydrocarbon vapors can lead to dizziness, suffocation due to oxygen displacement, and irritation of the respiratory system.[3][4] Some unsaturated hydrocarbons, such as benzene (B151609) and 1,3-butadiene, are known carcinogens.[5][6] Dermal contact can cause skin irritation.[4]

-

Reactivity and Instability: Certain unsaturated hydrocarbons, particularly alkynes and conjugated dienes, can be highly reactive and may polymerize explosively, especially in the presence of impurities or under conditions of elevated temperature and pressure.[7] Some are also capable of forming shock-sensitive peroxides upon exposure to air and light.[8]

Quantitative Safety Data

A summary of key quantitative safety data for common unsaturated hydrocarbons is provided in the tables below. This information is critical for conducting thorough risk assessments prior to any experimental work.

Table 1: Permissible Exposure Limits (PELs) for Selected Unsaturated Hydrocarbons

| Chemical | CAS Number | OSHA PEL (TWA) | NIOSH REL (TWA) | NIOSH REL (STEL/C) | IDLH |

| Acetylene (B1199291) | 74-86-2 | - | C 2500 ppm | - | - |

| Ethylene | 74-85-1 | - | - | - | - |

| Propylene | 115-07-1 | - | - | - | - |

| 1,3-Butadiene | 106-99-0 | 1 ppm | - | STEL 5 ppm | 2000 ppm |

Source: NIOSH Pocket Guide to Chemical Hazards[9][10][11] TWA: Time-Weighted Average (8-hour) | STEL: Short-Term Exposure Limit (15-minute) | C: Ceiling Limit | IDLH: Immediately Dangerous to Life or Health

Table 2: Flammability Data for Selected Unsaturated Hydrocarbons

| Chemical | Lower Explosive Limit (LEL) | Upper Explosive Limit (UEL) | Flash Point |

| Acetylene | 2.5% | 100% | Flammable Gas |

| Ethylene | 2.7% | 36% | Flammable Gas |

| Propylene | 2.0% | 11.1% | Flammable Gas |

| 1,3-Butadiene | 2% | 12% | Flammable Gas |

Source: NIOSH Pocket Guide to Chemical Hazards[9][10][11]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling unsaturated hydrocarbons. The specific level of PPE required will depend on the specific compound, the scale of the experiment, and the potential for exposure.

Table 3: Glove Compatibility with Unsaturated Hydrocarbons

| Glove Material | Aliphatic Unsaturated Hydrocarbons | Aromatic Unsaturated Hydrocarbons |

| Nitrile | Good to Excellent[12][13] | Poor[13][14] |

| Neoprene | Good[15] | Fair to Good |

| Butyl Rubber | Poor[15][16] | Poor[15][16] |

| Viton® | Excellent | Excellent |

| Natural Rubber (Latex) | Poor | Poor[15] |

| Polyvinyl Chloride (PVC) | Fair to Good | Poor[13] |

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the chemicals you are using.

Minimum PPE requirements include:

-

Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn when there is a significant splash hazard.[5]

-

Hand Protection: Chemically resistant gloves selected based on the specific hydrocarbon being used (see Table 3).[12][13][14][15]

-

Body Protection: A flame-resistant lab coat.[3]

-

Respiratory Protection: For operations with a high potential for vapor generation or when working with highly toxic unsaturated hydrocarbons, a respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment. For 1,3-butadiene, at concentrations less than or equal to 10 ppm, an air-purifying half mask or full facepiece respirator with approved organic vapor cartridges is recommended, with cartridges replaced every 3 hours.[17]

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is crucial for the safe handling of unsaturated hydrocarbons.

General Handling and Storage

-

Ventilation: All work with unsaturated hydrocarbons should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[18]

-

Ignition Sources: All potential sources of ignition must be eliminated from the work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment. Use non-sparking tools when working with these compounds.[18][19]

-

Storage: Unsaturated hydrocarbons should be stored in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible materials.[20] They should be stored separately from oxidizing agents.[3] Flammable liquid storage cabinets are recommended.

-

Cylinder Handling (for gaseous hydrocarbons):

-

Secure cylinders in an upright position using straps or chains.[3]

-

Store acetylene and oxygen cylinders separately, with a minimum distance of 20 feet or a fire-resistant barrier.[3]

-

Never use acetylene at a pressure above 15 psig due to the risk of explosive decomposition.[3][21]

-

Always use the correct regulator for the specific gas.[9]

-

Handling of Highly Reactive Unsaturated Hydrocarbons

1,3-Butadiene:

-

Peroxide Formation: Butadiene can form explosive peroxides. It is often shipped with an inhibitor. Procedures should be in place to monitor for and manage peroxide accumulation.[7]

-

Polymerization: "Popcorn polymer" formation can occur, which can build up pressure and rupture equipment.[7]

-

Handling: Use only non-sparking tools and ensure all equipment is properly grounded.[22]

Acetylene:

-

Decomposition: Acetylene is unstable and can decompose explosively at high pressures. It is typically dissolved in a solvent within the cylinder to stabilize it.[3]

-

Incompatible Materials: Avoid contact with copper, silver, mercury, and brasses containing more than 66% copper, as these can form explosive acetylides.[9][23]

Protocol for Peroxide Testing in Unsaturated Hydrocarbons

Many unsaturated hydrocarbons, especially dienes and vinyl compounds, can form explosive peroxides upon exposure to air and light. Regular testing for peroxides is a critical safety measure.

Materials:

-

Sample of the unsaturated hydrocarbon

-

Distilled water (for testing organic solvents)[21]

Procedure:

-

Obtain a small, representative sample of the chemical to be tested.

-

Follow the manufacturer's instructions for the specific test strips being used.

-

For organic solvents, after dipping the strip in the solvent and allowing it to dry, moisten the test pad with a drop of distilled water.[21]

-

Compare the color of the test strip to the color chart provided to determine the peroxide concentration.

-

Action Levels: If the peroxide concentration is found to be at or above 25 ppm, the chemical should be considered for immediate disposal.[16] Do not attempt to distill or concentrate any solvent with a detectable level of peroxides.

Caution: If a container of a peroxide-forming chemical has visible crystals, a precipitate, or an oily layer, or if the cap is rusted shut, do not attempt to open or move it. Contact your institution's Environmental Health and Safety department immediately.[8][25]

Spill Cleanup Procedures

For Small Spills (less than 500 mL) of Flammable Unsaturated Hydrocarbons:

-

Alert personnel in the immediate area.

-

Eliminate all sources of ignition.[19]

-

Ensure adequate ventilation.

-

Wear appropriate PPE (safety goggles, gloves, lab coat).

-

Confine the spill using absorbent materials (e.g., spill pads, vermiculite) from your spill kit. Work from the outside of the spill inwards.[19][26]

-

Use non-sparking tools to collect the absorbed material.[19]

-

Place the contaminated absorbent material in a sealed, properly labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.[3]

For Large Spills (greater than 500 mL) or Spills of Highly Toxic Unsaturated Hydrocarbons:

-

Evacuate the area immediately.

-

If it is safe to do so, close the doors to the laboratory to contain the vapors.

-

Activate the fire alarm if there is a fire or a significant risk of explosion.

-

Call your institution's emergency response number and provide details of the spill.[3]

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Toxicology and Signaling Pathways

Exposure to certain unsaturated hydrocarbons can induce cellular toxicity. For example, benzene and its metabolites are known to cause hematotoxicity and are linked to leukemia.[6][27] The toxicity of many of these compounds is associated with the induction of oxidative stress.

One of the key cellular defense mechanisms against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[23][28] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes.

Additionally, exposure to environmental toxins, including some hydrocarbons, can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as the ERK (extracellular signal-regulated kinase) pathway. Activation of these pathways can lead to a variety of cellular responses, including inflammation, apoptosis (programmed cell death), and cell proliferation, which can contribute to the toxic effects of these compounds.

Visualizations

Caption: A typical experimental workflow for handling unsaturated hydrocarbons.

Caption: Logical relationship of hazards and control measures for unsaturated hydrocarbons.

Caption: Simplified signaling pathways in unsaturated hydrocarbon toxicity.

References

- 1. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]

- 2. calpaclab.com [calpaclab.com]

- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 4. Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.utk.edu [ehs.utk.edu]

- 6. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylene [cdc.gov]

- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. teamstersafety.org [teamstersafety.org]

- 10. dess.uccs.edu [dess.uccs.edu]

- 11. tasco-safety.com [tasco-safety.com]

- 12. ehrs.upenn.edu [ehrs.upenn.edu]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]

- 15. app.leg.wa.gov [app.leg.wa.gov]

- 16. braskem.com.br [braskem.com.br]

- 17. ccny.cuny.edu [ccny.cuny.edu]

- 18. borealisgroup.com [borealisgroup.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Scholars@Duke publication: Antioxidant responses and NRF2 in synergistic developmental toxicity of PAHs in zebrafish. [scholars.duke.edu]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]

- 23. www1.wellesley.edu [www1.wellesley.edu]

- 24. westlab.com [westlab.com]

- 25. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Role of nrf2 in oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations of 2,6-Octadiene Molecular Orbitals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches for determining the molecular orbitals of 2,6-octadiene. A molecule of interest in synthetic chemistry, understanding its electronic structure is crucial for predicting its reactivity and potential applications. This document outlines a robust computational methodology based on Density Functional Theory (DFT), presents illustrative quantitative data for its molecular orbitals, and visualizes the computational workflow and energy level diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in computational chemistry and drug development.

Introduction

This compound is an eight-carbon diolefin with two double bonds that are not conjugated.[1][2][3] Its structural isomers, such as cis and trans configurations, can influence its chemical and physical properties. The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding its reactivity in various chemical reactions, including cycloadditions and polymerizations.[4][5] Theoretical calculations provide a powerful means to investigate these electronic properties at the molecular level, offering insights that can guide experimental design and application.[4][6]

Computational Methodology

A plausible and widely accepted approach for the theoretical calculation of molecular orbitals for a molecule like this compound involves the use of Density Functional Theory (DFT).[7][8] DFT methods offer a good balance between computational cost and accuracy for many molecular systems.

Geometry Optimization

The first step in the computational protocol is the geometry optimization of the this compound molecule. An initial structure can be built using molecular modeling software. This structure is then optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-31G* basis set. This level of theory is known to provide reliable geometries for organic molecules.

Molecular Orbital Calculation

Following geometry optimization, a single-point energy calculation is performed on the optimized structure to determine the molecular orbital energies and wavefunctions. The same level of theory (B3LYP/6-31G*) can be used for consistency. This calculation will yield the energies of all molecular orbitals, including the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[7][9]

Software

Standard quantum chemistry software packages such as Gaussian, ORCA, or Schrödinger's Jaguar can be employed to perform these calculations.[7][10][11] Post-processing and visualization of the molecular orbitals can be accomplished using software like GaussView, Avogadro, or IboView.[10][11]

Illustrative Quantitative Data

The following tables present illustrative quantitative data for the molecular orbitals and geometric parameters of (2E,6E)-octa-2,6-diene, calculated using the methodology described above. These values are representative and intended for comparative purposes.

Table 1: Illustrative Molecular Orbital Energies for (2E,6E)-octa-2,6-diene

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| LUMO+1 | 0.098 | 2.67 |

| LUMO | 0.051 | 1.39 |

| HOMO | -0.234 | -6.37 |

| HOMO-1 | -0.258 | -7.02 |

| HOMO-2 | -0.312 | -8.49 |

| HOMO-LUMO Gap | 0.285 | 7.76 |

Table 2: Illustrative Optimized Geometric Parameters for (2E,6E)-octa-2,6-diene

| Parameter | Value |

| C2=C3 Bond Length | 1.34 Å |

| C6=C7 Bond Length | 1.34 Å |

| C3-C4 Bond Length | 1.51 Å |

| C5-C6 Bond Length | 1.51 Å |

| C1-C2-C3 Bond Angle | 124.5° |

| C5-C6-C7 Bond Angle | 124.5° |

Visualizations

Diagrams are essential for conceptualizing the computational workflows and the resulting molecular orbital energy landscapes.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable insights into its electronic structure and reactivity. The methodologies outlined in this guide, based on Density Functional Theory, represent a standard and reliable approach for obtaining this information. The illustrative data and visualizations serve to contextualize the results of such calculations, making them more accessible for interpretation. For researchers and professionals in drug development and materials science, these computational techniques are indispensable tools for molecular design and the prediction of chemical behavior. Further studies could explore the impact of different substituents and isomeric forms on the molecular orbitals of the octadiene scaffold.

References

- 1. This compound | C8H14 | CID 138396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Quantum Chemical Investigation of Excited States and Electron Transfer in Organic Semiconductors - heiDOK [archiv.ub.uni-heidelberg.de]

- 7. learn.schrodinger.com [learn.schrodinger.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

A Comprehensive Technical Review of 2,6-Octadiene and Its Chemical Transformations

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Octadiene, a diolefin with the chemical formula C₈H₁₄, serves as a versatile precursor and intermediate in organic synthesis.[1] Its two double bonds, located at positions 2 and 6, offer multiple sites for chemical modification, making it a valuable building block in the synthesis of fine chemicals, polymers, and pharmaceuticals. This technical guide provides an in-depth review of the key chemical reactions of this compound, including epoxidation, hydroboration-oxidation, and polymerization. Detailed experimental methodologies, quantitative data, and mechanistic diagrams are presented to facilitate a comprehensive understanding of its reactivity and synthetic utility.

Epoxidation of Dienes

Epoxidation of dienes like octadiene is a critical reaction for introducing oxygenated functional groups. The reaction can be controlled to yield either mono- or di-epoxides, which are valuable intermediates. The choice of catalyst and oxidant is crucial for achieving high selectivity and yield.

Data on Selective Epoxidation

While specific data for this compound is limited in readily available literature, studies on the closely related 1,7-octadiene (B165261) provide valuable insights into the reaction's optimization. A heterogeneous polybenzimidazole-supported Molybdenum(VI) catalyst (PBI·Mo) with tert-butyl hydroperoxide (TBHP) has been shown to be effective for selective mono-epoxidation.

| Parameter | Range Studied | Optimal Value | Maximum Yield (%) | Reference |

| Temperature (K) | 323 - 353 | 347 | 66.22 | [2][3] |

| Substrate/Oxidant Molar Ratio | 2:1 - 8:1 | 7.97:1 | 66.22 | [2][3] |

| Catalyst Loading (mol%) | 0.15 - 0.6 | 0.417 | 66.22 | [2][3] |

| Reaction Time (min) | 30 - 240 | 218 | 66.22 | [2][3] |

Table 1: Optimized parameters for the mono-epoxidation of 1,7-octadiene using a PBI·Mo catalyst and TBHP oxidant. The data demonstrates the tunability of the reaction to maximize the yield of the desired mono-epoxide, 1,2-epoxy-7-octene.[2][3]

Experimental Protocol: Chemical Epoxidation

The following protocol is based on the optimized conditions for the selective epoxidation of 1,7-octadiene.[2]

Materials:

-

1,7-octadiene (97%)

-

Polybenzimidazole-supported Mo(VI) complex (PBI·Mo) catalyst

-

tert-Butyl hydroperoxide (TBHP), 70% in water, dried over toluene

-

Jacketed stirred batch reactor

-

Gas chromatography (GC) for analysis

Procedure:

-

Charge the jacketed stirred batch reactor with the desired amount of 1,7-octadiene and the calculated molar ratio of TBHP (in toluene).

-

Initiate stirring and heat the reactor to the target temperature (347 K).

-

Once the temperature is stable, add the PBI·Mo catalyst (0.417 mol% Mo loading) to the mixture. This is considered time zero (t=0).

-

Collect samples at specific time intervals throughout the reaction (up to 218 minutes).

-

Analyze the collected samples using gas chromatography to determine the conversion of the diene and the yield of the mono-epoxide and di-epoxide products.

-

Upon completion, the heterogeneous catalyst can be recovered by filtration for potential reuse.

Enzymatic Epoxidation Workflow

An alternative, greener approach involves enzymatic epoxidation using whole cells of Pseudomonas oleovorans. This method can be conducted in a two-phase system (e.g., with cyclohexane) to improve substrate availability and product recovery.[4]

References

- 1. This compound | C8H14 | CID 138396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo( vi ) complex via response surface methodolog ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00461A [pubs.rsc.org]

- 3. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. aem.asm.org [aem.asm.org]

An In-depth Technical Guide to the Identification of 2,6-Octadiene Isomers Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying geometric isomers of 2,6-octadiene using mass spectrometry. Differentiating these isomers is critical in various fields, including flavor and fragrance analysis, pheromone identification, and as intermediates in pharmaceutical synthesis, where the specific stereochemistry can significantly impact biological activity and final product characteristics. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a deeper understanding of the analytical processes involved.

Introduction to this compound Isomers and the Role of Mass Spectrometry

This compound (C8H14, molar mass: 110.20 g/mol ) is a volatile organic compound that exists as several geometric isomers due to the presence of two double bonds. The primary isomers of interest are (2E,6E)-2,6-octadiene, (2E,6Z)-2,6-octadiene, (2Z,6E)-2,6-octadiene, and (2Z,6Z)-2,6-octadiene. While these isomers share the same mass, their distinct spatial arrangements can lead to subtle differences in their mass spectral fragmentation patterns upon electron ionization (EI). However, due to the similarity in their structures, baseline chromatographic separation coupled with mass spectrometric analysis is often essential for unambiguous identification. In cases where chromatographic separation is incomplete, chemical derivatization can be employed to enhance the mass spectral differences between the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Underivatized this compound Isomers

Direct analysis of this compound isomers by GC-MS is the most straightforward approach. The key to successful identification lies in achieving adequate chromatographic separation, which allows for the individual mass spectra of each isomer to be obtained and compared.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound isomers. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer mixture (e.g., 10-100 ng/µL) in a volatile, non-polar solvent such as hexane (B92381) or pentane.

-

If necessary, perform a headspace extraction for volatile samples from a complex matrix.

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for initial screening. For enhanced separation of geometric isomers, a more polar column, such as a DB-WAX or a specialized column for volatile terpenes, may be more effective.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split injection with a split ratio of 50:1 to 100:1 to prevent column overload.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Final hold: 5 minutes at 150 °C.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Data Presentation: Fragmentation of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 110 and a series of fragment ions resulting from cleavage at various points in the carbon chain. While the mass spectra of the geometric isomers are very similar, slight differences in the relative intensities of key fragment ions may be observed.

Table 1: Key Mass Spectral Fragments of this compound (General)

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 41 | 100 | [C3H5]+ (Allyl cation) |

| 54 | ~50 | [C4H6]+ |

| 67 | ~70 | [C5H7]+ |

| 81 | ~35 | [C6H9]+ |

| 95 | ~20 | [M-CH3]+ |

| 110 | ~10 | [M]+ (Molecular Ion) |

Note: Relative intensities are approximate and can vary between instruments and isomers.

The high abundance of the ion at m/z 41 is characteristic of many unsaturated hydrocarbons, corresponding to the stable allyl cation. The differentiation of isomers often relies on careful comparison of the ratios of the intensities of the molecular ion and other key fragments.

Derivatization for Enhanced Isomer Differentiation

When co-elution occurs or the mass spectral differences between underivatized isomers are insufficient for confident identification, chemical derivatization can be a powerful tool. Derivatization reactions that target the double bonds can lead to adducts with more distinct fragmentation patterns.

Derivatization with Dimethyl Disulfide (DMDS)